2,2-Dimethylspiro[3.3]heptan-6-ol 2,2-Dimethylspiro[3.3]heptan-6-ol
Brand Name: Vulcanchem
CAS No.: 2378503-51-4
VCID: VC5141757
InChI: InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3
SMILES: CC1(CC2(C1)CC(C2)O)C
Molecular Formula: C9H16O
Molecular Weight: 140.226

2,2-Dimethylspiro[3.3]heptan-6-ol

CAS No.: 2378503-51-4

Cat. No.: VC5141757

Molecular Formula: C9H16O

Molecular Weight: 140.226

* For research use only. Not for human or veterinary use.

2,2-Dimethylspiro[3.3]heptan-6-ol - 2378503-51-4

Specification

CAS No. 2378503-51-4
Molecular Formula C9H16O
Molecular Weight 140.226
IUPAC Name 2,2-dimethylspiro[3.3]heptan-6-ol
Standard InChI InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3
Standard InChI Key PBZOJJDZAQMPBA-UHFFFAOYSA-N
SMILES CC1(CC2(C1)CC(C2)O)C

Introduction

2,2-Dimethylspiro[3.3]heptan-6-ol, commonly referred to as pinan-6-ol, is a unique organic compound with the molecular formula C10H18O, although some sources incorrectly list it as C9H16O . This discrepancy may stem from variations in the reported molecular structure. The compound features a spirocyclic structure, consisting of a seven-membered ring fused to a cyclopropane-like structure, with a hydroxyl group (-OH) at the 6-position. This configuration imparts distinctive chemical properties and reactivity, making it an interesting subject of study in organic chemistry.

Synthesis and Reactions

The synthesis of 2,2-Dimethylspiro[3.3]heptan-6-ol typically involves several key steps, although detailed synthetic pathways are not widely documented. The compound can be converted into derivatives such as (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride using thionyl chloride or oxalyl chloride. This conversion highlights the compound's versatility in synthetic organic chemistry.

Biological Activity and Potential Applications

While specific biological activity data for 2,2-Dimethylspiro[3.3]heptan-6-ol is limited, compounds with similar structural motifs often exhibit significant biological properties. Spirocyclic compounds are known for their potential as pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. Research into related compounds suggests that they may possess anti-inflammatory, analgesic, or antimicrobial activities, although direct studies on this particular compound are necessary to confirm any biological effects.

Comparison with Related Compounds

Several compounds share structural similarities with 2,2-Dimethylspiro[3.3]heptan-6-ol, each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
2,2-Dimethylspiro[3.3]heptaneLacks the hydroxyl group; less reactiveSimpler structure without functional groups
2,2-Dimethylspiro[3.3]heptan-6-oneContains a ketone instead of an alcoholMore electrophilic due to ketone presence
2-Azaspiro[3.3]heptaneIncorporates nitrogen into the spirocyclic structureDifferent chemical reactivity due to nitrogen

These comparisons highlight how the presence or absence of functional groups significantly influences the chemical behavior and potential applications of these compounds.

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